molecular formula C15H22N2O2 B6321797 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea;  95% CAS No. 1274903-34-2

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea; 95%

Cat. No. B6321797
CAS RN: 1274903-34-2
M. Wt: 262.35 g/mol
InChI Key: SDSACDSMFPRDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea (95%) is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 306.36 g/mol and a melting point of 120-122 °C. It is also known as 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea, 1-acetyl-2-(3-phenylpropyl)urea, 1-acetyl-2-phenylpropylurea, 1-acetyl-2-(3-phenylpropyl)urea, and 1-acetyl-2-phenylpropylurea. It is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea (95%) is used in a variety of scientific research applications. It is commonly used as a reagent in biochemical and physiological studies. It has also been used in studies of enzyme inhibition and as a substrate in enzyme assays. Additionally, it can be used as a reagent in the synthesis of other compounds, such as peptides and proteins.

Mechanism of Action

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea (95%) is a substrate for a variety of enzymes. It is believed to act as an inhibitor of enzyme activity by binding to the active site of the enzyme and preventing the binding of the substrate. It can also act as an activator of enzyme activity by binding to the active site of the enzyme and promoting the binding of the substrate.
Biochemical and Physiological Effects
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, it has been shown to have anti-inflammatory and anti-oxidant activities.

Advantages and Limitations for Lab Experiments

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea (95%) has a number of advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and purified. It is also a versatile compound that can be used in a variety of biochemical and physiological studies. However, it is important to note that it is not suitable for use in clinical studies due to its potential toxicity.

Future Directions

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea (95%) is a versatile compound that has a variety of potential applications in scientific research. Future research should focus on exploring the potential of this compound in a variety of areas, such as drug discovery, enzyme inhibition, and enzyme activation. Additionally, further research should be conducted to investigate the potential toxicity of this compound and to develop methods to reduce its toxicity. Finally, further research should be conducted to explore the potential of this compound in other areas, such as biochemistry, pharmacology, and molecular biology.

Synthesis Methods

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea (95%) can be synthesized from the reaction of 3-acetylphenylacetic acid and 3-butylurea in an aqueous medium. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is conducted at a temperature of 80-90 °C for a period of 16-18 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and the product is isolated by filtration.

properties

IUPAC Name

1-[2-(3-acetylphenyl)ethyl]-3-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-4-9-16-15(19)17-10-8-13-6-5-7-14(11-13)12(2)18/h5-7,11H,3-4,8-10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSACDSMFPRDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCCC1=CC(=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-Acetylphenyl)ethyl)-3-butylurea

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